1-(4-Tert-butylphenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Description
1-(4-Tert-butylphenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is a complex organic compound that features a unique combination of functional groups, including a tert-butylphenyl group, a methoxyphenyl group, and a thiadiazolyl group
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-20(2,3)13-9-11-14(12-10-13)21-18(25)22-19-24-23-17(27-19)15-7-5-6-8-16(15)26-4/h5-12H,1-4H3,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAUEJKSAPLDOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Tert-butylphenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of 2-Methoxyphenyl isocyanate: This intermediate can be synthesized through the reaction of 2-methoxyaniline with phosgene or triphosgene under controlled conditions.
Formation of Thiadiazole Ring: The thiadiazole ring can be formed by reacting 2-methoxyphenyl isocyanate with thiosemicarbazide under acidic conditions.
Coupling with 4-Tert-butylphenyl Isocyanate: The final step involves the coupling of the thiadiazole intermediate with 4-tert-butylphenyl isocyanate to form the desired urea compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(4-Tert-butylphenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Tert-butylphenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes by binding to their active sites.
Modulating Signaling Pathways: Affecting cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Interacting with Proteins: Forming stable complexes with proteins, thereby altering their function and activity.
Comparison with Similar Compounds
1-(4-Tert-butylphenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea can be compared with similar compounds such as:
1-(4-Tert-butylphenyl)-3-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea: This compound has a chlorophenyl group instead of a methoxyphenyl group, which may result in different reactivity and biological activity.
1-(4-Tert-butylphenyl)-3-[5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea: The presence of a nitrophenyl group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
